2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
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Overview
Description
2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a difluoromethyl group, a tetramethyl-dioxaborolan group, and an indazole core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethylating agents such as difluoromethyl iodide.
Attachment of the Tetramethyl-Dioxaborolan Group: The tetramethyl-dioxaborolan group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to remove or modify specific functional groups, such as reducing the difluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole core or the boron-containing group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of inflammatory diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Uniqueness
Compared to similar compounds, 2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole exhibits unique reactivity and biological activity due to the specific positioning of the difluoromethyl group and the indazole core. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2876145-33-2 |
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Molecular Formula |
C14H17BF2N2O2 |
Molecular Weight |
294.11 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C14H17BF2N2O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-11-9(7-10)8-19(18-11)12(16)17/h5-8,12H,1-4H3 |
InChI Key |
VGPKZMQNYWQFDJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CN(N=C3C=C2)C(F)F |
Origin of Product |
United States |
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